molecular formula C10H14N2O3 B13283610 Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate

Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate

Cat. No.: B13283610
M. Wt: 210.23 g/mol
InChI Key: QFRAJAJKEXJWNW-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate is a heterocyclic compound that features a piperidine ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the piperidine and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its potential as a versatile scaffold in drug design and other applications .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-piperidin-3-yl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-12-9(15-8)7-3-2-4-11-5-7/h6-7,11H,2-5H2,1H3

InChI Key

QFRAJAJKEXJWNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(O1)C2CCCNC2

Origin of Product

United States

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